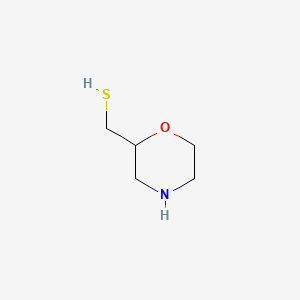
Morpholin-2-ylmethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-2-ylmethanethiol is a heterocyclic compound that features both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholin-2-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and hydrogen sulfide. This reaction typically occurs under acidic conditions and results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Morpholin-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholin-2-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholin-2-ylmethanethiol involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify biological molecules. The sulfur atom in its structure plays a crucial role in its reactivity, allowing it to form covalent bonds with other molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound that lacks the thiol group.
Thiomorpholine: Similar to Morpholin-2-ylmethanethiol but with a sulfur atom in the ring structure.
Piperidine: Another heterocyclic compound with similar applications but different chemical properties.
Uniqueness
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover even more applications and benefits of this intriguing compound.
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
morpholin-2-ylmethanethiol |
InChI |
InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2 |
InChI Key |
CNGZTXTYUFPYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















